molecular formula C22H21ClN4O4 B8639899 ER21355

ER21355

Cat. No.: B8639899
M. Wt: 440.9 g/mol
InChI Key: QUUJQFQTLSFCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ER21355 is a complex organic compound with a unique structure that includes a benzodioxole group, a quinazoline moiety, and a piperidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Chemical Reactions Analysis

ER21355 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the quinazoline moiety, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

Mechanism of Action

The mechanism of action of ER21355 involves its interaction with specific molecular targets and pathways. The compound has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by targeting microtubules and modulating tubulin polymerization . This leads to mitotic blockade and subsequent cell death.

Comparison with Similar Compounds

ER21355 can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H21ClN4O4

Molecular Weight

440.9 g/mol

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylic acid

InChI

InChI=1S/C22H21ClN4O4/c23-15-2-3-17-16(10-15)20(24-11-13-1-4-18-19(9-13)31-12-30-18)26-22(25-17)27-7-5-14(6-8-27)21(28)29/h1-4,9-10,14H,5-8,11-12H2,(H,28,29)(H,24,25,26)

InChI Key

QUUJQFQTLSFCKW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=C(C=C(C=C3)Cl)C(=N2)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10 ml of ethanol, 5 ml of water and 820 mg of sodium hydroxide were added to 1 g of 2-(4-ethoxy-carbonylpiperidino)-4-(3,4-methylenedioxybenzyl)amino-6-chloroquinazoline. The obtained mixture was refluxed for 20 minutes, concentrated under a reduced pressure and neutralized with 1N hydrochloric acid. The crystals thus precipitated were recovered by filtration to give 920 mg of the title compound.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
820 mg
Type
reactant
Reaction Step One
Name
2-(4-ethoxy-carbonylpiperidino)-4-(3,4-methylenedioxybenzyl)amino-6-chloroquinazoline
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

10 ml of ethanol, 5 ml of water and 820 mg of sodium hydroxide were added to 1 g of 2-(4-ethoxycarbonylpiperidino)-4-(3,4-methylenedioxybenzyl)amino-6-chloroquinazoline. The obtained mixture was refluxed for 20 minutes, concentrated under a reduced pressure and neutralized with 1N hydrochloric acid. The crystals thus precipitated were recovered by filtration to give 920 mg of the title compound.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
820 mg
Type
reactant
Reaction Step One
Name
2-(4-ethoxycarbonylpiperidino)-4-(3,4-methylenedioxybenzyl)amino-6-chloroquinazoline
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.